11-Hydroxycephalotaxine
Overview
Description
11-Hydroxycephalotaxine is a naturally occurring alkaloid found in the genus Cephalotaxus, which belongs to the Cephalotaxaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxycephalotaxine typically involves multiple steps, starting from cephalotaxine, which is extracted from the leaves and seeds of Cephalotaxus species. The hydroxylation of cephalotaxine at the 11th position is achieved using specific reagents and conditions. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale through optimized synthetic routes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxycephalotaxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is used to reduce specific functional groups in the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological and pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 11-Hydroxycephalotaxine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein synthesis by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis . This mechanism is similar to that of other cephalotaxine alkaloids, such as homoharringtonine .
Comparison with Similar Compounds
11-Hydroxycephalotaxine is part of a broader class of cephalotaxine alkaloids, which include:
Cephalotaxine: The parent compound from which this compound is derived.
Homoharringtonine: A cephalotaxine ester with established clinical activity in treating hematological malignancies.
Cephalotaxine N-oxides: These derivatives have been identified from various Cephalotaxus species and exhibit different biological activities.
Compared to these similar compounds, this compound stands out due to its unique hydroxylation at the 11th position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S,3S,6R,12R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3/t12-,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHXNLVRKQEGO-XKDXWZMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C[C@]23CCCN2C[C@@H](C4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964343 | |
Record name | 11-Hydroxycephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49686-55-7 | |
Record name | Alkaloid B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alkaloid B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Hydroxycephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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